2-Chloro-6-ethoxy-3-phenylquinoline chemical properties
2-Chloro-6-ethoxy-3-phenylquinoline chemical properties
An In-depth Technical Guide to 2-Chloro-6-ethoxy-3-phenylquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxy-3-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this molecule, grounding all claims in authoritative data and established scientific principles.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably in the treatment of malaria and cancer.[1] The specific substitution pattern of 2-Chloro-6-ethoxy-3-phenylquinoline—featuring a reactive chlorine atom at the 2-position, an electron-donating ethoxy group at the 6-position, and a phenyl group at the 3-position—creates a unique combination of electronic and steric properties. This substitution makes it a versatile intermediate for synthesizing a diverse library of derivatives. The chlorine atom at the C2 position is particularly significant as it serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups.[2]
Core Physicochemical and Structural Properties
The fundamental properties of 2-Chloro-6-ethoxy-3-phenylquinoline are summarized below. These identifiers and molecular characteristics are essential for database searches, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 1031928-18-3 | [3][4] |
| Molecular Formula | C₁₇H₁₄ClNO | [3][4][5] |
| Molecular Weight | 283.75 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| InChI Key | QLVUVUHDGNAFHH-UHFFFAOYSA-N | [3][5] |
| SMILES String | CCOc1ccc2nc(Cl)c(cc2c1)-c3ccccc3 | [3][5] |
| Predicted XlogP | 5.1 | [5] |
| Monoisotopic Mass | 283.0764 Da | [5] |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
The synthesis of 2-chloro-3-substituted quinolines is often achieved through the Vilsmeier-Haack reaction, a robust method for formylating activated aromatic compounds and subsequently inducing cyclization and chlorination.[1] A logical and efficient route to 2-Chloro-6-ethoxy-3-phenylquinoline would start from commercially available 4-ethoxyaniline.
The proposed workflow involves three key transformations:
-
Amide Formation: Reaction of 4-ethoxyaniline with 3-phenylpropanoyl chloride to form the corresponding N-(4-ethoxyphenyl)-3-phenylpropanamide. This step establishes the necessary carbon framework.
-
Vilsmeier-Haack Cyclization and Chlorination: The amide is then treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This powerful electrophile induces intramolecular cyclization onto the electron-rich ethoxy-activated ring, followed by dehydration and chlorination to yield the target 2-chloroquinoline core. A similar approach is used to generate various 2-chloroquinoline precursors.[6]
-
Purification: The final product is isolated and purified from the reaction mixture using standard techniques such as extraction and column chromatography.
Core Reactivity: The C2-Chloro Position
The most significant aspect of this molecule's reactivity is the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom within the quinoline ring activates the C2 position, making the chlorine an excellent leaving group. This feature is a cornerstone of its utility as a synthetic intermediate.[2]
Key reactions include:
-
Amination: Reaction with primary or secondary amines to form 2-aminoquinoline derivatives.
-
Alkoxylation/Hydroxylation: Substitution with alkoxides (e.g., sodium methoxide) or hydroxide to yield 2-alkoxy or 2-quinolone products, respectively.[7]
-
Thiolation: Displacement with thiols or thiolate anions to produce 2-thioether derivatives.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, although the C-Cl bond is less reactive than corresponding C-Br or C-I bonds.
Spectral Characterization Profile (Predicted)
While experimental spectra are not publicly cataloged, the structure of 2-Chloro-6-ethoxy-3-phenylquinoline allows for a confident prediction of its key spectral features, which are vital for its identification and quality control during synthesis.[8][9][10][11]
¹H NMR Spectroscopy
-
Ethoxy Group (CH₃CH₂O-): A triplet integrating to 3H around δ 1.4-1.6 ppm (methyl protons) and a quartet integrating to 2H around δ 4.1-4.3 ppm (methylene protons).
-
Aromatic Protons: A complex multiplet region between δ 7.0-8.2 ppm.
-
The protons on the phenyl ring at C3 will likely appear as a multiplet around δ 7.3-7.5 ppm.
-
The protons on the quinoline core will be distinct. The proton at C4, being adjacent to the electron-withdrawing chloro and nitrogen atoms, is expected to be the most downfield singlet or narrow multiplet in the quinoline system. Protons on the ethoxy-bearing ring (H5, H7, H8) will show characteristic splitting patterns (doublets, doublet of doublets).
-
¹³C NMR Spectroscopy
-
Ethoxy Group: Two aliphatic signals, one around δ 14-16 ppm (-CH₃) and another around δ 63-65 ppm (-OCH₂-).
-
Aromatic & Heteroaromatic Carbons: Multiple signals in the δ 110-160 ppm range.
-
The chlorinated carbon (C2) is expected to be significantly downfield, likely in the δ 150-155 ppm region.
-
The carbon bearing the ethoxy group (C6) will be shifted upfield due to the electron-donating effect, while the oxygen-bonded carbon will be downfield (around δ 155-160 ppm).
-
Other carbons of the quinoline and phenyl rings will appear in their characteristic regions.
-
Infrared (IR) Spectroscopy
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
-
C-O Stretching: A strong, characteristic C-O ether stretch, typically around 1250-1200 cm⁻¹ (aryl alkyl ether).
-
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, though often difficult to assign definitively.
Mass Spectrometry
The presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion (M⁺) and chlorine-containing fragments. The ratio of the M peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. Predicted mass-to-charge ratios for various adducts are available.[5]
Applications in Drug Discovery and Materials Science
The 2-Chloro-6-ethoxy-3-phenylquinoline scaffold is a valuable starting point for developing novel therapeutic agents. Phenylquinolines are known to possess a wide range of biological activities, including antiprotozoal, antibacterial, anticancer, and anti-asthmatic properties.[1]
-
Anticancer Research: Many quinoline-based compounds exhibit cytotoxic activity against various cancer cell lines.[12] The ability to easily modify the C2 position allows for the synthesis of libraries of compounds to probe structure-activity relationships (SAR) for potential kinase inhibitors or DNA intercalating agents.
-
Antiviral Agents: The 2-chloroquinoline moiety has been successfully used as a pharmacophore to design dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), highlighting its potential in developing broad-spectrum antiviral drugs.[2]
-
Anti-inflammatory Agents: Quinoline derivatives have been investigated as inhibitors of inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[13][14] The scaffold can be functionalized to target specific enzymes involved in inflammation.
-
Antimalarial Drug Development: Although resistance is an issue, the quinoline core remains central to antimalarial drug design.[15] New derivatives are constantly being explored to overcome existing resistance mechanisms.
Safety, Handling, and Storage
Hazard Identification
Based on available safety data, 2-Chloro-6-ethoxy-3-phenylquinoline is classified with the following hazards:
-
Hazard Statements:
Recommended Handling Procedures
Given the hazard profile, standard laboratory precautions for handling hazardous chemicals should be strictly followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Nucleophilic Substitution with Aniline
This protocol provides a representative example of the key reactivity of 2-Chloro-6-ethoxy-3-phenylquinoline, demonstrating its use as a synthetic intermediate.
Objective: To synthesize N-phenyl-6-ethoxy-3-phenylquinolin-2-amine.
Materials:
-
2-Chloro-6-ethoxy-3-phenylquinoline (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-6-ethoxy-3-phenylquinoline (1.0 eq) and anhydrous DMF.
-
Add aniline (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine. Self-Validation: The washing steps remove the high-boiling DMF solvent and inorganic salts, which can be confirmed by the clarity of the organic layer and subsequent analysis.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenyl-6-ethoxy-3-phenylquinolin-2-amine.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
References
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PubChemLite. 2-chloro-6-ethoxy-3-phenylquinoline (C17H14ClNO). Available from: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society. 2018. Available from: [Link]
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Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Available from: [Link]
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A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. Oriental Journal of Chemistry. 2019. Available from: [Link]
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Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... ResearchGate. Available from: [Link]
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synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available from: [Link]
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A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives | Request PDF. ResearchGate. Available from: [Link]
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Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available from: [Link]
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Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. ResearchGate. 2025. Available from: [Link]
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Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. LinkedIn. Available from: [Link]
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Carl ROTH. Safety data sheet. Available from: [Link]
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PubMed. 2023. Available from: [Link]
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2-Chloro-6-methoxyquinoxaline. PubChem. Available from: [Link]
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2-Chloro-6-methyl-3-phenylquinoline. Appchem. Available from: [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]
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PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal. Available from: [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. 2023. Available from: [Link]
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Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. Available from: [Link]
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Spectroscopy Data for Undergraduate Teaching. ERIC. 2023. Available from: [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. 2017. Available from: [Link]
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IR/NMR example 3. YouTube. 2020. Available from: [Link]
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